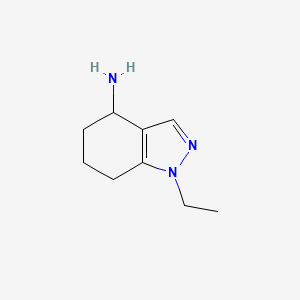

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Description

Systematic Nomenclature and IUPAC Conventions

The compound adheres to the IUPAC naming conventions for bicyclic heterocycles. Its systematic name, 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine , reflects the following structural features:

- 1H-indazol : A bicyclic system with a pyrazole ring fused to a benzene ring, where the hydrogen atom resides on nitrogen at position 1.

- 4,5,6,7-tetrahydro : Partial saturation of the benzene ring, converting it into a cyclohexene-like structure.

- 4-amine : A primary amine group attached to carbon 4 of the pyrazole ring.

- 1-ethyl : An ethyl substituent bonded to nitrogen at position 1.

The compound’s CAS registry number is 1375473-42-9 , and its molecular formula is C₉H₁₅N₃ .

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1375473-42-9 |

| Molecular Formula | C₉H₁₅N₃ |

| SMILES | CCN1C2=C(C=N1)C(CCC2)N |

| InChI Key | MOCMZRDJPSROCW-UHFFFAOYSA-N |

Molecular Formula and Weight Analysis

The molecular weight of This compound is 165.24 g/mol , calculated as:

$$

\text{C}9\text{H}{15}\text{N}_3 = (9 \times 12.01) + (15 \times 1.008) + (3 \times 14.01) = 165.24 \, \text{g/mol}

$$

This is consistent across multiple databases, including Sigma-Aldrich and PubChem.

Tautomeric Forms and Stereochemical Considerations

Indazole derivatives exhibit tautomerism due to the mobility of the hydrogen atom between nitrogen atoms. For this compound, the 1H-tautomer (protonated at N1) is thermodynamically favored over the 2H- or 3H- forms. This preference arises from:

- Aromatic stabilization : The 1H-form retains partial aromaticity in the pyrazole ring, whereas the 2H- and 3H- forms disrupt conjugation.

- Electron distribution : The ethyl group at N1 enhances stability via inductive effects, reducing the likelihood of tautomerization to non-aromatic forms.

| Tautomer | Proton Position | Stability | Key Reference |

|---|---|---|---|

| 1H | N1 | High | |

| 2H | N2 | Low | |

| 3H | N3 | Rare |

Crystallographic Data and X-Ray Diffraction Studies

While direct X-ray diffraction data for This compound is unavailable in public databases, insights can be drawn from related tetrahydroindazole complexes. For example:

- (C₉H₁₅N₃)ZnCl₄ : A zinc chloride complex with a tetrahydroindazole ligand crystallizes in a monoclinic system (space group P2₁) with unit-cell dimensions a = 10.350 Å, b = 20.076 Å, and c = 20.679 Å.

- Osmium(IV) complexes : Stabilization of 2H-indazole tautomers in coordination chemistry highlights the influence of metal centers on tautomer preference.

These studies suggest that tetrahydroindazole derivatives adopt non-planar conformations due to partial saturation, with substituents (e.g., ethyl groups) directing hydrogen-bonding networks in the crystal lattice.

Comparative Analysis with Related Tetrahydroindazole Derivatives

The structural and electronic properties of This compound differ from other tetrahydroindazole derivatives, particularly in substituent effects.

The ethyl group at N1 in the target compound provides stereochemical rigidity and hydrophobic interactions , distinguishing it from smaller alkyl-substituted analogs.

Properties

IUPAC Name |

1-ethyl-4,5,6,7-tetrahydroindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-12-9-5-3-4-8(10)7(9)6-11-12/h6,8H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCMZRDJPSROCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=N1)C(CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Tetrahydroindazole Core

A common approach begins with the reaction of an S-enol ether-δ-hydroxymethylene-cyclohexenone derivative with hydrazine hydrate in an inert solvent such as ethanol. This step produces dl-6-ethoxy-4,5-dihydro-1H-indazole intermediates and their 2H-tautomers. These intermediates are novel and represent a key cyclized structure en route to the target compound.

| Step | Reagents & Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|

| 1 | S-ethoxy-δ-hydroxymethylene-cyclohexenone + Hydrazine hydrate in ethanol | dl-6-ethoxy-4,5-dihydro-1H-indazole (VIII) and 2H-tautomer | Novel intermediates |

Hydrolysis to Oxo-Tetrahydroindazole

The ethoxy intermediates undergo acid-catalyzed hydrolysis using strong, highly ionized acids such as p-toluenesulfonic acid, trifluoroacetic acid, or hydrochloric acid. This converts the ethoxy group to a ketone, yielding dl-6-oxo-4,5,6,7-tetrahydro-1H-indazole and its 2H-tautomer.

| Step | Reagents & Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|

| 2 | Acid hydrolysis (p-toluenesulfonic acid, TFA, or HCl) | dl-6-oxo-4,5,6,7-tetrahydro-1H-indazole (IX) and 2H-tautomer (IXa) | New intermediates |

Reductive Amination to Introduce the Amino Group

The oxo-tetrahydroindazole intermediates are subjected to reductive amination with ammonium acetate and sodium cyanoborohydride or other suitable metal hydrides in an inert solvent. This step converts the ketone to the corresponding 6-amino-4,5,6,7-tetrahydro-1H-indazole derivatives.

| Step | Reagents & Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|

| 3 | Ammonium acetate + sodium cyanoborohydride in inert solvent | dl-6-amino-4,5,6,7-tetrahydro-1H-indazole (X) | Efficient reductive amination |

Representative Synthetic Scheme Summary

| Stage | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Cyclization | Condensation | S-enol ether cyclohexenone + hydrazine hydrate, ethanol | Formation of dihydroindazole intermediate |

| Hydrolysis | Acid-catalyzed hydrolysis | p-Toluenesulfonic acid or TFA or HCl | Conversion to oxo-tetrahydroindazole |

| Reductive Amination | Reductive amination | Ammonium acetate + sodium cyanoborohydride | Formation of amino-tetrahydroindazole |

| Alkylation/Reductive Amination | Reductive amination or alkylation | Ethylamine + reducing agent | Introduction of 1-ethyl substituent |

Research Findings and Optimization Notes

- The initial cyclization step is sensitive to solvent and temperature; ethanol is preferred as a mutual inert solvent for hydrazine reactions.

- Strong acids with high ionization constants improve hydrolysis efficiency, with p-toluenesulfonic acid and trifluoroacetic acid being particularly effective.

- Sodium cyanoborohydride is favored as a mild reducing agent for reductive amination, avoiding over-reduction and side reactions.

- Reductive amination conditions must be optimized for pH and stoichiometry to maximize yield and purity of the 1-ethyl substituted amine.

- Alternative approaches include amide coupling of substituted tetrahydroindazol-4-amines with carboxylic acids, followed by reductive amination to diversify substituents.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has been investigated for its potential as an anti-inflammatory agent. Research has demonstrated that derivatives of indazoles exhibit promising anti-inflammatory activity. For example:

- Study : A series of tetrahydroindazoles were synthesized and screened for anti-inflammatory effects using models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema.

- Findings : Compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed significant anti-inflammatory activity with minimal ulcerogenic potential.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its structural characteristics. It is involved in various multicomponent reactions leading to the formation of diverse heterocyclic compounds:

- Application : Utilized in one-pot condensation reactions with other organic compounds to produce functionalized indazoles.

- Example Reaction : A three-component reaction involving indole and dimedone has been reported to yield complex structures beneficial for further pharmaceutical development.

Comparative Analysis of Related Compounds

The structural similarities between this compound and other compounds highlight its versatility in research:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-am | Similar tetrahydroindazole structure | Different position of ethyl substitution |

| 1-Methyl-4,5-dihydroindazole | Methyl instead of ethyl substituent | Less saturated; different pharmacological profile |

| 4-Aminoindazole | Contains an amino group on the indazole ring | More planar structure; distinct reactivity |

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug development:

-

Anti-inflammatory Studies :

- Researchers synthesized a series of indazole derivatives and evaluated their efficacy in animal models.

- Results indicated that certain derivatives exhibited high anti-inflammatory properties while maintaining low toxicity levels.

- Synthesis of Heterocycles :

Mechanism of Action

The mechanism of action of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The tetrahydroindazole scaffold is highly modular, with variations in substituents significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Key Research Findings

- Structural-Activity Relationships (SAR) :

- Preclinical Data: 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine reduced tumor growth by 60% in xenograft models at 50 mg/kg . The ethyl-substituted analogue showed lower efficacy (30% inhibition) but better tolerability in vivo .

Biological Activity

Overview

1-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound with the molecular formula C9H15N3. It belongs to the indazole family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its interactions with various enzymes and proteins, influencing multiple biochemical pathways.

The primary mechanism of action for this compound involves its ability to interact with specific kinases and enzymes:

- Targets : It has been shown to inhibit kinases such as chk1 and chk2, as well as human serum and glucocorticoid-dependent kinase (SGK) .

- Mode of Action : The compound likely induces changes that affect cell cycle regulation and cell volume regulation through these interactions .

- Biochemical Pathways : The inhibition of cyclooxygenase-2 (COX-2) is particularly noteworthy, as COX-2 plays a critical role in inflammatory responses .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been observed to inhibit the growth of various neoplastic cell lines:

- Cell Cycle Effects : The compound causes a block in the G0–G1 phase of the cell cycle, preventing cell proliferation .

Inhibition of Enzymatic Activity

The compound has demonstrated potent inhibitory effects on several enzymes:

| Enzyme | IC50 Value (nM) | Effect |

|---|---|---|

| COX-2 | Not specified | Inhibition of inflammatory mediators |

| PLK4 | Single-digit nanomolar | Effective in tumor growth inhibition in mouse models |

Case Studies

Several studies have highlighted the biological activities associated with indazole derivatives similar to this compound:

- Anticancer Research : A study found that indazole derivatives could effectively inhibit tumor growth in various cancer models. For example, specific derivatives showed IC50 values in the low nanomolar range against cancer cell lines .

- Inflammatory Response : The inhibition of COX-2 by this compound suggests potential applications in managing inflammatory diseases. By reducing the production of inflammatory mediators, it may serve as a therapeutic agent for conditions characterized by excessive inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a molecular weight of 165.24 g/mol. Its stability and solubility characteristics suggest it may be suitable for further development into pharmaceutical formulations .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine?

Answer:

The synthesis typically involves cyclization reactions starting from substituted indazolone precursors. For example, Guo et al. (referenced in ) describe a method using reductive amination of 1-(substituted-phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one intermediates. Key steps include:

- Cyclization : Reaction of ketone intermediates with hydrazine derivatives under acidic conditions.

- Reductive Amination : Reduction of the carbonyl group using agents like sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate.

- Purification : Column chromatography or recrystallization to isolate the amine product.

Yield optimization often requires temperature control and solvent selection (e.g., methanol or dichloromethane) .

Basic: How is structural characterization of this compound validated?

Answer:

Critical techniques include:

- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., observed m/z 228 [M + H]+ for analogs in ).

- NMR Spectroscopy : 1H/13C NMR to verify hydrogen/carbon environments, such as distinguishing amine protons (~δ 1.5–2.5 ppm) and ethyl group signals.

- Elemental Analysis : To validate purity and stoichiometry.

These methods ensure both identity and purity (>95%) for downstream applications .

Advanced: What strategies optimize this compound derivatives as inhibitors of human dihydroorotate dehydrogenase (DHODH)?

Answer:

highlights a systematic approach:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., fluorine) or alkyl chains on the phenyl ring to enhance binding affinity. For example, 1-(2-fluorophenyl) analogs show improved inhibitory activity.

- In Vitro Assays : Measure IC50 values against DHODH using spectrophotometric monitoring of dihydroorotate oxidation.

- Molecular Modeling : Docking studies to predict interactions with the enzyme’s flavin mononucleotide (FMN) binding site.

These steps link structural modifications to functional outcomes .

Advanced: How can contradictory bioactivity data for this compound class be resolved across studies?

Answer:

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Standardized Protocols : Use uniform enzyme sources (e.g., recombinant human DHODH) and buffer conditions.

- Orthogonal Assays : Validate results via cellular assays (e.g., anti-proliferation in cancer cell lines) alongside enzymatic inhibition.

- Batch Reproducibility : Rigorous quality control (HPLC purity >98%) and independent synthesis replicates.

employs such reproducibility checks for analogs like compound 21 .

Advanced: What computational tools predict the binding mode of this compound with DHODH?

Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with DHODH’s hydrophobic cleft and FMN cofactor.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme complexes over time (e.g., 100-ns trajectories).

- Free Energy Calculations : MM-GBSA/PBSA to estimate binding free energy differences between derivatives.

These methods guide rational design of high-affinity inhibitors .

Basic: What analytical techniques monitor synthetic intermediates during preparation?

Answer:

- Thin-Layer Chromatography (TLC) : Track reaction progress using silica plates and UV visualization.

- High-Performance Liquid Chromatography (HPLC) : Quantify intermediates with C18 columns and acetonitrile/water gradients.

- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).

These ensure fidelity at each synthetic step .

Advanced: How do substituents on the indazole core influence pharmacokinetic properties?

Answer:

- LogP Measurements : Assess lipophilicity via shake-flask or chromatographic methods; higher LogP improves membrane permeability.

- Metabolic Stability : Incubate derivatives with liver microsomes to measure half-life (t1/2).

- CYP450 Inhibition Screening : Identify potential drug-drug interactions.

For instance, methyl or ethyl groups () balance solubility and bioavailability .

Advanced: What in vivo models validate the anti-tumor efficacy of this compound?

Answer:

- Xenograft Models : Implant DHODH-expressing cancer cells (e.g., HCT116 colon carcinoma) into immunodeficient mice.

- Dosing Regimens : Intraperitoneal or oral administration at 10–50 mg/kg/day.

- Biomarker Analysis : Monitor plasma dihydroorotate levels via LC-MS as a proxy for DHODH inhibition.

’s derivatives (e.g., compound 35 ) underwent similar preclinical validation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure.

- Waste Disposal : Neutralize acidic/basic residues before transferring to hazardous waste containers.

These align with guidelines in for structurally related amines .

Advanced: How is stereochemical purity ensured for chiral derivatives?

Answer:

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB.

- Optical Rotation : Compare experimental [α]D values with literature.

- X-ray Crystallography : Confirm absolute configuration for key intermediates.

For example, specifies (R)- and (S)-enantiomers of compound 21 using such methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.